Cas no 17865-01-9 (3-(Triethylsilyl)propiolic acid)

3-(Triethylsilyl)propiolic acid is a silyl-protected propiolic acid derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include enhanced stability and reactivity, making it a valuable intermediate for Sonogashira couplings, click chemistry, and other alkyne-based transformations. The triethylsilyl group provides steric protection while allowing selective deprotection under mild conditions. This compound is particularly useful in constructing complex molecular architectures, including heterocycles and conjugated systems, due to its compatibility with various functional groups. Its high purity and consistent performance ensure reliable results in both academic and industrial applications. Proper handling under inert conditions is recommended to maintain stability.
3-(Triethylsilyl)propiolic acid structure
17865-01-9 structure
Product name:3-(Triethylsilyl)propiolic acid
CAS No:17865-01-9
MF:C9H16O2Si
Molecular Weight:184.307643890381
CID:5704376
PubChem ID:129680413

3-(Triethylsilyl)propiolic acid 化学的及び物理的性質

名前と識別子

    • 3-(TRIETHYLSILYL)PROP-2-YNOIC ACID
    • triethylsilylpropiolic acid
    • 17865-01-9
    • CS-0343597
    • 3-(Triethylsilyl)propiolic acid
    • EN300-7845866
    • 2-Propynoic acid, 3-(triethylsilyl)-
    • インチ: 1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11)
    • InChIKey: RSKXVBHFEFTCQJ-UHFFFAOYSA-N
    • SMILES: [Si](C#CC(=O)O)(CC)(CC)CC

計算された属性

  • 精确分子量: 184.091956283g/mol
  • 同位素质量: 184.091956283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 0.9139 g/cm3
  • Boiling Point: 132.2-132.8 °C(Press: 3 Torr)
  • 酸度系数(pKa): 2.09±0.10(Predicted)

3-(Triethylsilyl)propiolic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7845866-0.1g
3-(triethylsilyl)prop-2-ynoic acid
17865-01-9 95.0%
0.1g
$867.0 2025-03-21
Enamine
EN300-7845866-2.5g
3-(triethylsilyl)prop-2-ynoic acid
17865-01-9 95.0%
2.5g
$1931.0 2025-03-21
eNovation Chemicals LLC
D514452-5g
3-(TRIETHYLSILYL)PROP-2-YNOIC ACID
17865-01-9 95%
5g
$950 2025-02-19
eNovation Chemicals LLC
D514452-5g
3-(TRIETHYLSILYL)PROP-2-YNOIC ACID
17865-01-9 95%
5g
$950 2024-08-03
1PlusChem
1P02498I-1g
3-(Triethylsilyl)propiolic acid
17865-01-9 97%
1g
$332.00 2024-06-18
eNovation Chemicals LLC
D514452-5g
3-(TRIETHYLSILYL)PROP-2-YNOIC ACID
17865-01-9 95%
5g
$950 2025-02-27
Enamine
EN300-7845866-0.25g
3-(triethylsilyl)prop-2-ynoic acid
17865-01-9 95.0%
0.25g
$906.0 2025-03-21
Enamine
EN300-7845866-0.5g
3-(triethylsilyl)prop-2-ynoic acid
17865-01-9 95.0%
0.5g
$946.0 2025-03-21
Enamine
EN300-7845866-10.0g
3-(triethylsilyl)prop-2-ynoic acid
17865-01-9 95.0%
10.0g
$4236.0 2025-03-21
Enamine
EN300-7845866-5.0g
3-(triethylsilyl)prop-2-ynoic acid
17865-01-9 95.0%
5.0g
$2858.0 2025-03-21

3-(Triethylsilyl)propiolic acid 関連文献

3-(Triethylsilyl)propiolic acidに関する追加情報

Introduction to 3-(Triethylsilyl)propiolic Acid (CAS No. 17865-01-9)

3-(Triethylsilyl)propiolic acid, identified by the Chemical Abstracts Service Number (CAS No.) 17865-01-9, is a specialized organosilicon compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound serves as a versatile intermediate, particularly valued for its role in the preparation of more complex molecules, including those relevant to medicinal chemistry and materials science. The unique structural features of 3-(Triethylsilyl)propiolic acid, featuring a propiolic acid moiety functionalized with a triethylsilyl group, make it a valuable reagent in various synthetic transformations.

The propiolic acid backbone, characterized by its highly reactive alkyne functionality, allows for diverse chemical modifications, while the triethylsilyl (TES) group provides stability and facilitates selective reactions. This balance of reactivity and stability has positioned 3-(Triethylsilyl)propiolic acid as a key building block in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. Recent advancements in synthetic methodologies have further highlighted its utility, particularly in cross-coupling reactions and the construction of complex cyclic frameworks.

In the realm of pharmaceutical research, 3-(Triethylsilyl)propiolic acid has been explored as a precursor to novel therapeutic agents. Its incorporation into drug candidates has shown promise in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, derivatives of this compound have been investigated for their potential to inhibit specific enzymes or interact with biological targets, underscoring its significance in drug discovery efforts. The ability to derivatize the propiolic acid moiety while maintaining the protecting TES group offers chemists a high degree of flexibility in designing molecular architectures with tailored properties.

The synthesis of 3-(Triethylsilyl)propiolic acid typically involves the reaction of propargyl halides or related precursors with triethylsilanol under controlled conditions. The choice of solvent and catalyst can significantly influence the yield and purity of the final product. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions or silicon-mediated transformations to achieve high selectivity and efficiency. These methods align with the growing emphasis on green chemistry principles, where minimal waste and sustainable reagents are prioritized.

From a materials science perspective, 3-(Triethylsilyl)propiolic acid has been utilized in the development of advanced materials, including organic semiconductors and liquid crystals. The alkyne functionality can be polymerized or incorporated into conjugated systems to enhance electronic properties. Such applications leverage the compound's ability to form stable yet functionalized structures, making it a valuable asset in designing next-generation materials for optoelectronic devices.

Recent research has also explored the photophysical properties of derivatives of 3-(Triethylsilyl)propiolic acid. The combination of aromaticity from the propiolic ring and electron-donating groups from the TES moiety can lead to enhanced fluorescence or phosphorescence emissions. These properties are particularly relevant in bioimaging applications, where brightly emissive probes are required for cellular studies. The tunability of the emission wavelength through structural modifications provides researchers with powerful tools for visualizing biological processes at high resolution.

The handling and storage of 3-(Triethylsilyl)propiolic acid require careful consideration due to its sensitivity to moisture and air. Typically stored under inert conditions such as nitrogen or argon, this compound should be kept at low temperatures to prevent degradation. Proper ventilation and personal protective equipment (PPE) are essential when working with it in laboratory settings to ensure safety and maintain product integrity.

The future prospects for 3-(Triethylsilyl)propiolic acid are promising, driven by ongoing innovations in synthetic chemistry and interdisciplinary collaborations. As new methodologies emerge, particularly those involving flow chemistry or microwave-assisted synthesis, the accessibility and scalability of this compound are expected to improve. Furthermore, its role in developing next-generation therapeutics and materials suggests that it will remain a cornerstone in both academic research and industrial applications.

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